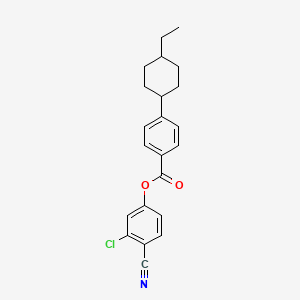
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-cyanophenyl benzoate: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-4-cyanophenyl is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-(4-Ethylcyclohexyl)benzoic acid: This intermediate can be synthesized by the hydrogenation of 4-ethylcyclohexanone followed by oxidation to form the corresponding carboxylic acid.
Esterification: The final step involves the esterification of 3-Chloro-4-cyanophenyl benzoate with 4-(4-ethylcyclohexyl)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-(4-Ethylcyclohexyl)benzoic acid
- 3-Chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate
Uniqueness
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
89458-04-8 |
|---|---|
Fórmula molecular |
C22H22ClNO2 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
(3-chloro-4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C22H22ClNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 |
Clave InChI |
YDAPFQXMFWOEQP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


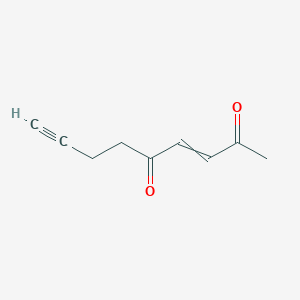
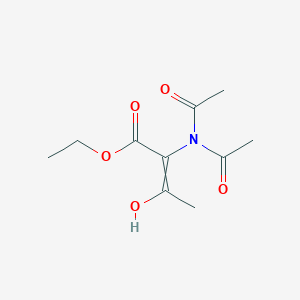
![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
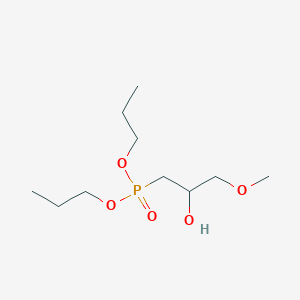
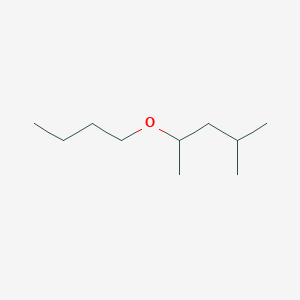
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

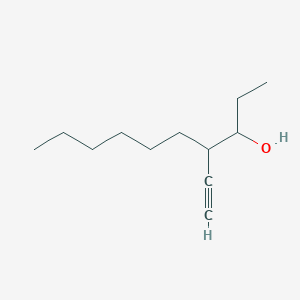


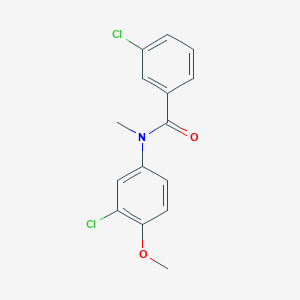
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
